

CAS number for 5-methoxy-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1365071

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An In-Depth Technical Guide to **5-Methoxy-1H-indazole-3-carbaldehyde** (CAS: 169789-37-1)

Executive Summary

5-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its indazole core, functionalized with a reactive aldehyde group and an electron-donating methoxy group, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic strategies, present validated analytical data, and outline its pivotal role as a building block for complex, biologically active molecules, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational for its effective use in research and development. **5-Methoxy-1H-indazole-3-carbaldehyde** is distinguished by the CAS Number 169789-37-1.^{[1][2][3]} Its key identifiers and properties are summarized below.

Table 1: Core Compound Identifiers

Identifier	Value	Source(s)
CAS Number	169789-37-1	[1][2][3]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1][2][3]
Molecular Weight	176.17 g/mol	[1][2][3]
Synonyms	5-Methoxy-1H-indazole-3-carboxaldehyde, 3-Formyl-5-methoxy-1H-indazole	[3]
PubChem CID	10080895	[1][4]
MDL Number	MFCD06738288	[1][3]

Table 2: Physicochemical and Handling Data

Property	Value	Source(s)
Appearance	Brownish-orange solid	[1][2]
Purity	≥95% (HPLC) or ≥98%	[1][2][3]
Storage Conditions	Store at 0-8 °C in a dry, sealed container, preferably under an inert gas.	[1][2][5]

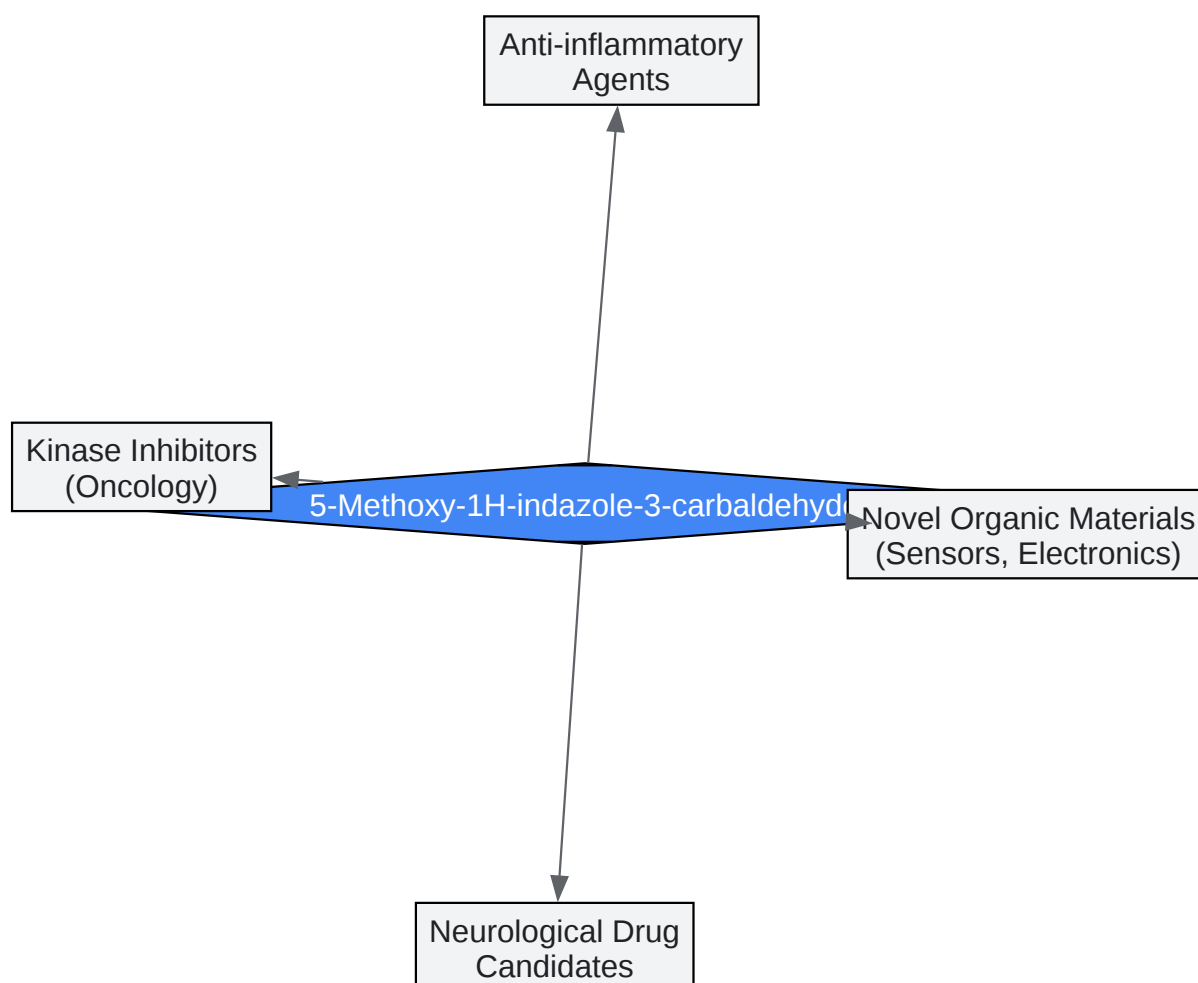
Significance and Applications in Research and Development

The true value of **5-methoxy-1H-indazole-3-carbaldehyde** lies in its utility as a molecular scaffold and synthetic precursor. The indazole ring is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations.[6][7]

- **Medicinal Chemistry:** It is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for anti-cancer therapies.[1][7] The

indazole scaffold is a key pharmacophore that can effectively target the ATP-binding pocket of various kinases.

- Drug Discovery: Beyond oncology, this compound serves as a starting point for agents targeting neurological disorders and inflammatory conditions.[\[1\]](#)
- Biochemical Research: It is employed in studies to probe the structure-activity relationships (SAR) of indazole derivatives and their effects on cellular processes.[\[1\]](#)
- Materials Science: The unique electronic properties of the indazole system make this compound a candidate for the development of novel organic materials for sensors and electronic devices.[\[1\]](#)[\[2\]](#)



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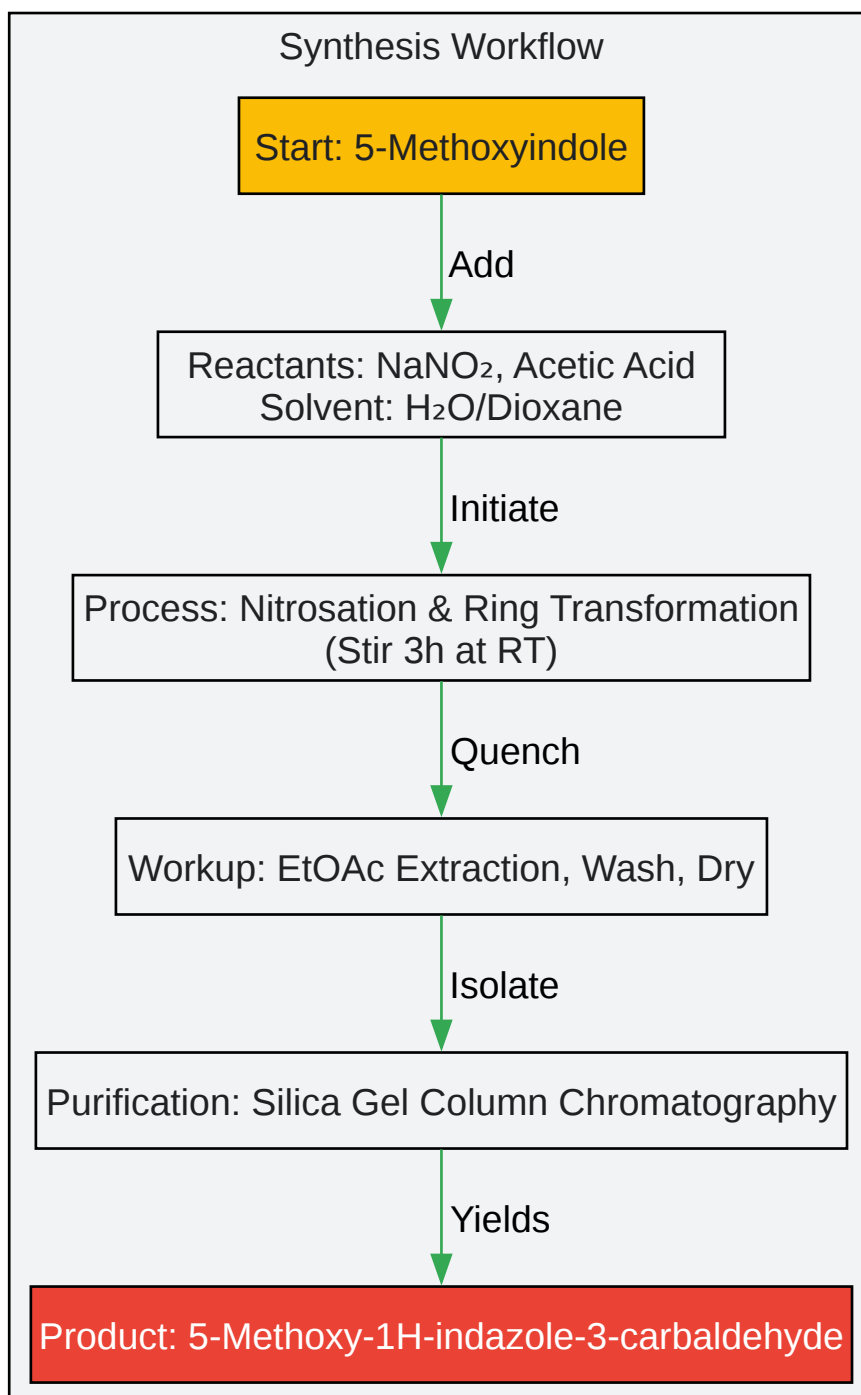
Caption: Versatile applications of **5-methoxy-1H-indazole-3-carbaldehyde**.

Synthesis and Reaction Mechanisms

Optimized Synthesis via Nitrosation of 5-Methoxyindole

The synthesis of 1H-indazole-3-carboxaldehydes from indole precursors is a powerful transformation. Historically, this reaction gave poor yields with electron-rich indoles. However, an optimized procedure using a slow addition of acid in a slightly acidic environment provides a robust and efficient route to compounds like **5-methoxy-1H-indazole-3-carbaldehyde**.^{[6][7]}

Causality of the Method: The methoxy group at the 5-position makes the indole ring electron-rich, which can lead to side reactions under harsh acidic conditions. The reported method utilizes very mild conditions, involving the nitrosation of the indole. This proceeds through an oxime intermediate, which triggers a ring-opening of the pyrrole moiety, followed by a ring-closing cyclization to form the thermodynamically stable indazole ring system.^[6] This controlled approach is critical for achieving high yields with sensitive substrates.



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Caption: Workflow for the synthesis of **5-methoxy-1H-indazole-3-carbaldehyde**.

Experimental Protocol (Adapted from RSC Advances, 2018)[6][7]

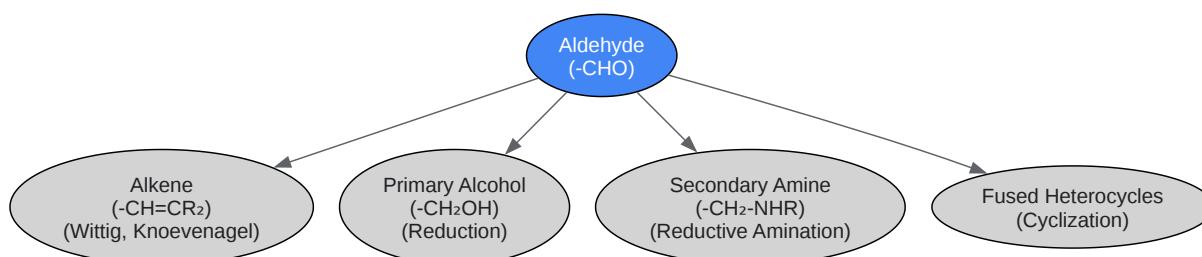
- Preparation: Dissolve 5-methoxyindole (e.g., 441 mg, 3 mmol) in a suitable solvent mixture like dioxane and water.
- Reaction Initiation: To this solution, add sodium nitrite (NaNO_2).
- Controlled Acidification: Slowly add a dilute acid (e.g., acetic acid) to the mixture at room temperature. The slow addition is crucial to maintain mild conditions and prevent degradation.
- Reaction Monitoring: Stir the reaction for approximately 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, extract the mixture with ethyl acetate (EtOAc) three times.
- Washing: Wash the combined organic layers sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the pure **5-methoxy-1H-indazole-3-carbaldehyde**.

Downstream Synthetic Utility

The aldehyde functional group is a gateway to immense molecular diversity. It readily participates in a variety of classic organic reactions, allowing for the elaboration of the 3-position of the indazole core.

- C-C Bond Formation: Undergoes Knoevenagel and Wittig condensations to form alkenes.^[6]
^[8]
- Reduction: Can be easily reduced to a primary alcohol (5-methoxy-1H-indazol-3-yl)methanol) using reducing agents like sodium borohydride.
- Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively.

- Heterocycle Formation: Acts as an electrophile in cyclization reactions to form fused or appended heterocycles like oxazoles, thiazoles, or benzimidazoles.[6][8]



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